Fosfestrol

Catalog No.
S612917
CAS No.
522-40-7
M.F
C18H22O8P2
M. Wt
428.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fosfestrol

CAS Number

522-40-7

Product Name

Fosfestrol

IUPAC Name

[4-[(E)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate

Molecular Formula

C18H22O8P2

Molecular Weight

428.3 g/mol

InChI

InChI=1S/C18H22O8P2/c1-3-17(13-5-9-15(10-6-13)25-27(19,20)21)18(4-2)14-7-11-16(12-8-14)26-28(22,23)24/h5-12H,3-4H2,1-2H3,(H2,19,20,21)(H2,22,23,24)/b18-17+

InChI Key

NLORYLAYLIXTID-ISLYRVAYSA-N

SMILES

Array

solubility

less than 1 mg/mL at 66 °F (NTP, 1992)

Synonyms

diethyldioxystilbene diphosphate, diethylstilbestrol diphosphate, difostilben, fosfesterol, fosfestrol, fosfestrol, (E)-isomer, fosfestrol, 99Tc-labeled cpd, fosfestrol, disodium salt, (E)-isomer, fosfestrol, sodium salt, (E)-isomer, fosfestrol, tetrasodium salt, (E)-isomer, fostestrolum, fostrolin, Honvan, Kyorin, ST-52, stilbestrol diphosphate, Stilphostrol

Canonical SMILES

CCC(=C(CC)C1=CC=C(C=C1)OP(=O)(O)O)C2=CC=C(C=C2)OP(=O)(O)O

Isomeric SMILES

CC/C(=C(/CC)\C1=CC=C(C=C1)OP(=O)(O)O)/C2=CC=C(C=C2)OP(=O)(O)O

The exact mass of the compound Fosfestrol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 66° f (ntp, 1992). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Fosfestrol (diethylstilbestrol diphosphate) is a synthetic non-steroidal estrogen derivative characterized by a central stilbene backbone flanked by two phosphate ester groups [1]. In chemical procurement and pharmaceutical development, it serves as the premier water-soluble prodrug model of diethylstilbestrol (DES) . By masking the phenolic hydroxyl groups of DES with phosphate moieties, fosfestrol achieves significantly enhanced hydrophilicity and acts as a specific substrate for acid and alkaline phosphatases [1]. This targeted enzymatic activation profile makes it a highly valuable compound for researchers developing enzyme-responsive drug delivery systems, targeted oncology models, and aqueous-compatible estrogenic assays .

Attempting to substitute fosfestrol with its parent compound, diethylstilbestrol (DES), fundamentally compromises experimental and formulation workflows[1]. DES is highly lipophilic and practically insoluble in water, necessitating the use of organic solvents, lipid carriers, or complex emulsifiers for in vitro assays and in vivo delivery . Furthermore, unmodified DES lacks tissue-specific activation mechanisms, leading to immediate, non-specific systemic receptor binding [1]. Procuring fosfestrol resolves these bottlenecks by providing a stable, water-soluble precursor that remains biologically inert until site-specifically cleaved by phosphatase enzymes, thereby ensuring controlled activation and simplifying aqueous formulation protocols .

Aqueous Solubility and Formulation Compatibility

The addition of two phosphate ester groups fundamentally alters the solubility profile of the stilbene core . While unmodified diethylstilbestrol (DES) is practically insoluble in water (typically <0.02 mg/mL), fosfestrol—particularly when formulated as a sodium salt or in mildly alkaline conditions—exhibits high aqueous solubility, routinely supporting concentrations of 50 mg/mL or greater in standard intravenous formulations [1]. This dramatic increase in hydrophilicity eliminates the need for harsh organic solvents or complex lipid carriers during formulation .

Evidence DimensionAqueous Solubility
Target Compound DataFosfestrol (as sodium salt): >50 mg/mL in aqueous solutions
Comparator Or BaselineDiethylstilbestrol (DES): <0.02 mg/mL
Quantified Difference>2500-fold increase in aqueous solubility
ConditionsStandard aqueous media / IV formulation conditions

Enables direct dissolution in physiological buffers and aqueous media, streamlining laboratory workflows and eliminating solvent-induced artifacts in biological assays.

Lipophilicity and Partition Coefficient (LogP) Modulation

The phosphorylation of the phenolic hydroxyls significantly shifts the partition coefficient of the molecule . Computational and experimental models place the LogP of fosfestrol between 2.5 and 2.86, indicating moderate lipophilicity . In stark contrast, the parent DES molecule is highly lipophilic, with a LogP exceeding 5.0 [1]. This reduction in lipophilicity prevents the rapid, non-specific sequestration of the compound into adipose tissue, allowing fosfestrol to remain in systemic circulation or aqueous assay media until targeted enzymatic cleavage occurs .

Evidence DimensionPartition Coefficient (LogP)
Target Compound DataFosfestrol: LogP ~2.5 - 2.86
Comparator Or BaselineDiethylstilbestrol (DES): LogP > 5.0
Quantified Difference~2.5 log unit reduction in lipophilicity
ConditionsStandard octanol-water partition models

Critical for researchers designing controlled-release systems, as the lower LogP ensures the intact prodrug remains bioavailable in aqueous compartments prior to activation.

Enzyme-Triggered Prodrug Activation Kinetics

Fosfestrol is specifically designed to function as a substrate for phosphatase enzymes, particularly acid phosphatase, which is often overexpressed in certain neoplastic tissues [2]. The intact diphosphate ester is essentially inactive at the estrogen receptor [1]. Upon exposure to acid phosphatase, the phosphate groups are sequentially cleaved to yield the active DES molecule [2]. This enzyme-dependent conversion provides a highly reliable mechanism for targeted drug release, making fosfestrol an indispensable reference standard for evaluating phosphatase-responsive prodrug linkers [2].

Evidence DimensionReceptor Binding / Activation
Target Compound DataFosfestrol: Inactive until cleaved by phosphatase
Comparator Or BaselineDiethylstilbestrol (DES): Constitutively active
Quantified DifferenceEnzyme-dependent vs. immediate non-specific activation
ConditionsIn vitro phosphatase assays and receptor binding models

Provides a validated, commercially available benchmark for researchers developing enzyme-triggered targeted delivery vectors.

Development of Phosphatase-Responsive Prodrug Systems

Because fosfestrol relies on acid and alkaline phosphatases for its conversion to the active DES, it serves as a gold-standard reference material in the design and validation of novel enzyme-triggered drug delivery linkers [1]. Researchers procure fosfestrol to benchmark the cleavage kinetics and targeted release profiles of new phosphate-based prodrugs in oncology models [1].

Aqueous-Based Estrogenic Assays and Cell Culture Models

The high aqueous solubility of fosfestrol makes it an ideal precursor for in vitro cell culture models where the introduction of organic solvents (like DMSO or ethanol) required for unmodified DES would cause unacceptable cellular toxicity or assay interference .

Pharmacokinetic Modeling of Prodrug Activation

The significant difference in LogP between fosfestrol and its parent compound makes it an excellent model compound for pharmacokinetic studies investigating how hydrophilic masking groups alter systemic circulation, tissue distribution, and metabolic clearance prior to site-specific activation .

Physical Description

Diethylstilbestrol diphosphate is an odorless off-white crystalline powder. (NTP, 1992)

XLogP3

2.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

428.07899165 Da

Monoisotopic Mass

428.07899165 Da

Heavy Atom Count

28

Density

1 (NTP, 1992)

Melting Point

399 to 403 °F (decomposes) (NTP, 1992)

UNII

A0E0NMA80F

Other CAS

522-40-7

Wikipedia

Fosfestrol

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

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